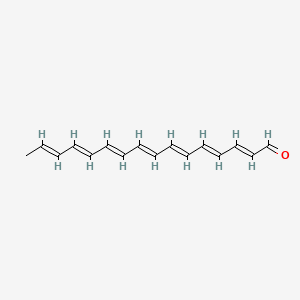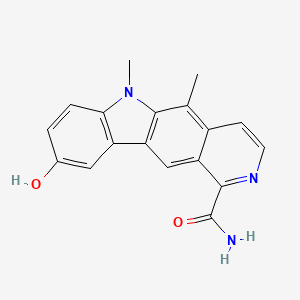
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is a derivative of olivacine, known for its potent antitumor activity . This compound has garnered significant interest in the field of medicinal chemistry due to its unique structure and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves several steps. One common method starts with the precursor 2-(6-methoxy-1-methyl-9H-carbazol-2-yl) ethylamine and involves the use of 2-, 5-, or 6-methylnicotinic acid . The reaction conditions typically include heating and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . These interactions lead to the induction of these enzymes, which play a crucial role in the metabolism of the compound. The compound also acts as a hydrocarbon-like inducer, stimulating its own metabolism in primary human hepatocytes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6H-pyrido[3,2-b]carbazole: An isomer with similar antitumor activity.
9-Hydroxy-5,11-dimethyl-2-[2-(piperidyl)ethyl]-6H-pyrido[4,3-b]carbazolium acetate: Another derivative with distinct chemical properties.
Uniqueness
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is unique due to its specific substitution pattern and its potent ability to induce cytochrome P450 enzymes . This property makes it particularly valuable in studies related to drug metabolism and enzyme induction.
Properties
CAS No. |
797798-10-8 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-9-11-5-6-20-16(18(19)23)13(11)8-14-12-7-10(22)3-4-15(12)21(2)17(9)14/h3-8,22H,1-2H3,(H2,19,23) |
InChI Key |
CHDWUDKDPAVDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


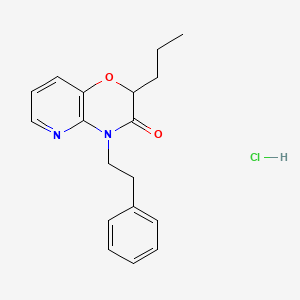
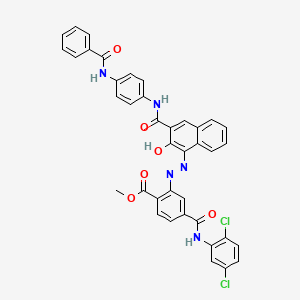

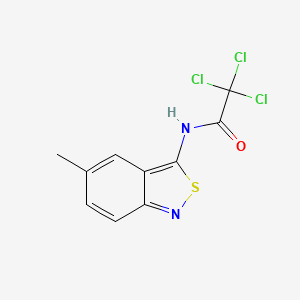
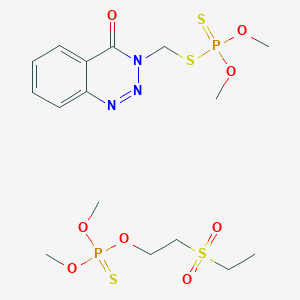
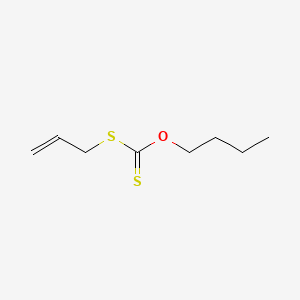
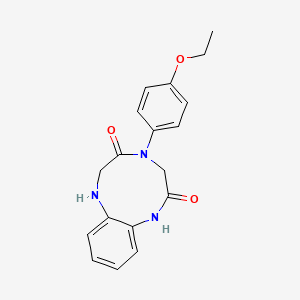
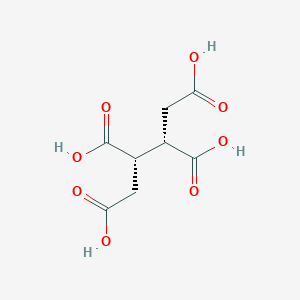
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
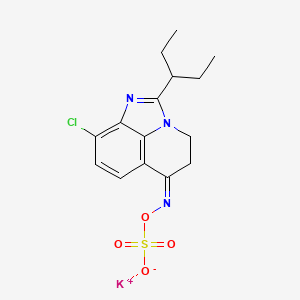
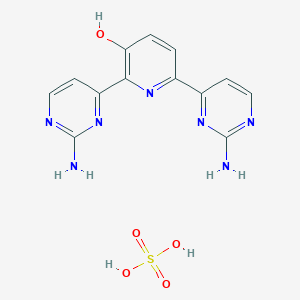
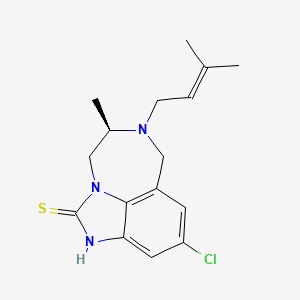
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
